molecular formula C13H17FN2O3S B5386769 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5386769
M. Wt: 300.35 g/mol
InChI Key: HBRVUKIYYYUPDM-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide is a compound that features a fluorophenyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.

Scientific Research Applications

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidinone ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide include:

    4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.

    4-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide: The presence of a methyl group can influence the compound’s steric properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRVUKIYYYUPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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